Ethylisobutylphthalat

Übersicht

Beschreibung

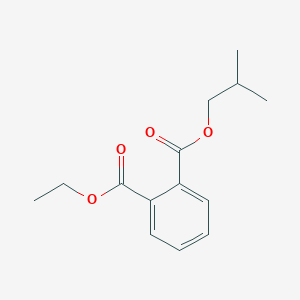

Ethyl isobutyl phthalate is a synthetic industrial compound . It is also known as monoisobutyl phtalic acid or MIBP . It has a linear formula of C14H18O4 .

Molecular Structure Analysis

The molecular formula of Ethyl isobutyl phthalate is C14H18O4 . It has an average mass of 250.290 Da and a monoisotopic mass of 250.120514 Da .Chemical Reactions Analysis

Phthalates, including Ethyl isobutyl phthalate, are known to be endocrine disruptors . They can interfere with nuclear receptors in various neural structures involved in controlling brain functions .Physical and Chemical Properties Analysis

Ethyl isobutyl phthalate has a density of 1.1±0.1 g/cm^3, a boiling point of 293.6±8.0 °C at 760 mmHg, and a flash point of 152.9±7.9 °C . It has a molar refractivity of 68.3±0.3 cm^3 and a molar volume of 231.6±3.0 cm^3 .Wissenschaftliche Forschungsanwendungen

Bewertung der Umweltexposition

Ethylisobutylphthalat wird häufig in Bezug auf seine Rolle bei der Umweltexposition untersucht. Die Forschung hat sich darauf konzentriert, die Phthalatkonzentrationen, einschließlich this compound, in verschiedenen Umgebungen zu bestimmen und die potenziellen Gesundheitsrisiken im Zusammenhang mit der Exposition zu bewerten . Dazu gehört die Überwachung der Phthalatkonzentrationen in Wasserquellen, Böden und Luft, um die Verbreitung und die Risiken zu verstehen, die von diesen Verbindungen ausgehen.

Studien zur endokrinen Disruption

Phthalate sind bekannte endokrine Disruptoren. This compound wird in Studien verwendet, um seine Auswirkungen auf das endokrine System zu untersuchen, insbesondere wie es das hormonelle Gleichgewicht und die reproduktive Gesundheit beeinflusst . Diese Studien sind entscheidend für das Verständnis der potenziellen Langzeitfolgen der Phthalatexposition für die menschliche Gesundheit und Entwicklung.

Materialwissenschaft

In der Materialwissenschaft wird this compound verwendet, um die Eigenschaften von Kunststoffen zu untersuchen. Es wird zu Polyvinylchlorid (PVC)-Kunststoffen hinzugefügt, um Flexibilität und Haltbarkeit zu verleihen. Forscher analysieren, wie this compound die physikalischen Eigenschaften von Kunststoffen beeinflusst, und erforschen Alternativen, die möglicherweise weniger schädlich für die Gesundheit und die Umwelt sind .

Toxikologie und Risikobewertung

This compound ist Gegenstand toxikologischer Studien, in denen sein Sicherheitsprofil bewertet wird. Diese Studien beinhalten die Bewertung der Toxizitätsniveaus, das Verständnis der Wirkmechanismen und die Durchführung von Risikobewertungen, um sichere Expositionsgrenzwerte für Mensch und Tierwelt festzulegen .

Lebensmittelsicherheitsforschung

Die Erforschung der Migration von this compound aus Verpackungen in Lebensmittel ist eine wichtige Anwendung. Wissenschaftler untersuchen, inwieweit dieses Phthalat in Lebensmittel gelangt und welche Auswirkungen dies auf die Lebensmittelsicherheit und die menschliche Gesundheit hat .

Studien zur öffentlichen Gesundheit

This compound wird in der Forschung zur öffentlichen Gesundheit verwendet, um den Zusammenhang zwischen Phthalatexposition und verschiedenen Gesundheitsergebnissen zu verstehen. Dazu gehört die Untersuchung des Zusammenhangs zwischen Phthalatmetaboliten im menschlichen Körper und dem Auftreten von Krankheiten wie kognitiven Beeinträchtigungen und anderen Gesundheitszuständen .

Entwicklungsbiologie

In der Entwicklungsbiologie wird this compound verwendet, um seine Auswirkungen auf Wachstum und Entwicklung zu untersuchen. Die Forschung konzentriert sich darauf, wie die Exposition gegenüber diesem Phthalat während kritischer Phasen der Entwicklung die Wachstumsmuster und die Gesundheit von Organismen beeinflussen kann .

Pharmazeutische Anwendungen

Obwohl es keine direkte Anwendung ist, wird this compound im Zusammenhang mit Pharmazeutika untersucht, insbesondere bei der Entwicklung von Arzneimittelverabreichungssystemen. Seine Rolle als Weichmacher kann die Freisetzungsraten von pharmazeutisch wirksamen Substanzen aus kunststoffbasierten Verabreichungssystemen beeinflussen .

Wirkmechanismus

Target of Action

Ethyl isobutyl phthalate, like other phthalates, primarily targets the endocrine system . It interacts with hormone synthesis, transport, and metabolism . Phthalates can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Mode of Action

Phthalates, including Ethyl isobutyl phthalate, are known to dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . They interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .

Biochemical Pathways

Phthalates are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings . The degradation pathways of phthalates involve the induction and promotion of inflammation, oxidative stress, and apoptosis .

Pharmacokinetics

Phthalates in general are known to have low to moderate reproducibility of their biomarkers across pregnancy . This suggests that the absorption, distribution, metabolism, and excretion (ADME) properties of phthalates can vary significantly, impacting their bioavailability .

Result of Action

Phthalates are known to induce deleterious effects on organism health, including reproductive toxicity, cardiotoxicity, hepatotoxicity, nephrotoxicity, teratogenicity, and tumor development .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of Ethyl isobutyl phthalate. The environmental fate, transport, and transformation/degradation of these compounds under natural conditions are highly dependent on their physical and chemical properties .

Safety and Hazards

Phthalates, including Ethyl isobutyl phthalate, are associated with a variety of health outcomes . They can cause skin irritation, serious eye damage, respiratory irritation, and drowsiness or dizziness . It is recommended to handle them in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Zukünftige Richtungen

Phthalates have ubiquitous presence in food and environment with potential adverse health effects in humans . There is a need to increase the current knowledge concerning phthalates’ toxicity mechanism to comprehend their harmful effect on human health . More countries should establish constraints or substitute measures for phthalates to reduce health risks .

Biochemische Analyse

Cellular Effects

Some studies suggest that phthalates can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders . They can also dysregulate the levels and activity of the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .

Molecular Mechanism

The molecular mechanism of action of ethyl isobutyl phthalate is not well-defined. It is known that phthalates can interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .

Temporal Effects in Laboratory Settings

It has been observed that exposure to some phthalates may be decreasing, while exposure to replacements, such as di(2-ethylhexyl)terephthalate (DEHTP), is increasing .

Dosage Effects in Animal Models

Research on other phthalates has shown that exposure can lead to various health effects, with potential differences observed at different dosage levels .

Metabolic Pathways

Ethyl isobutyl phthalate is likely to be involved in various metabolic pathways in the body. Phthalates can undergo metabolism in two stages in the human body, namely phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) from the stomach until excretion through urine .

Transport and Distribution

It is known that phthalates can leach from the items that contain them, facilitating transfer into the human body, with oral exposure being the most common route .

Eigenschaften

IUPAC Name |

1-O-ethyl 2-O-(2-methylpropyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-4-17-13(15)11-7-5-6-8-12(11)14(16)18-9-10(2)3/h5-8,10H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXXQVSKWJPZNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620537 | |

| Record name | Ethyl 2-methylpropyl benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94491-96-0 | |

| Record name | 1-Ethyl 2-(2-methylpropyl) 1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94491-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methylpropyl benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

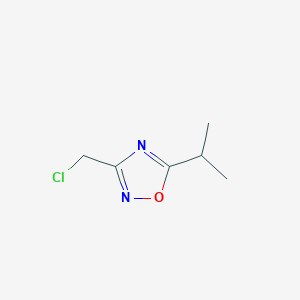

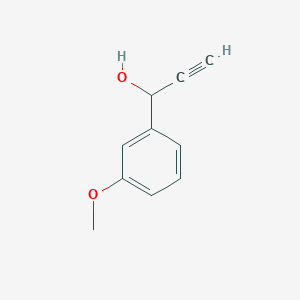

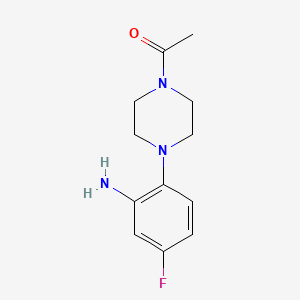

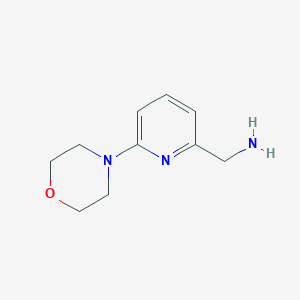

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

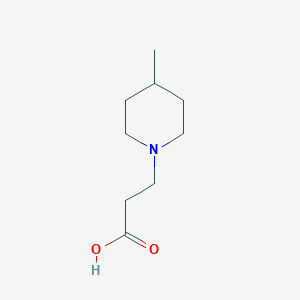

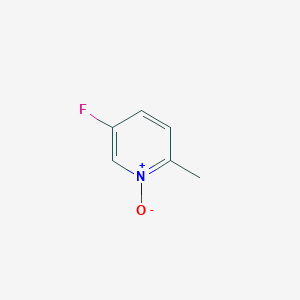

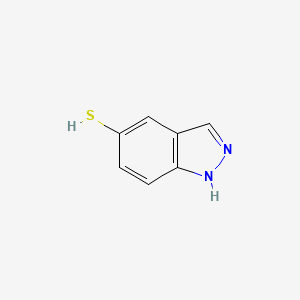

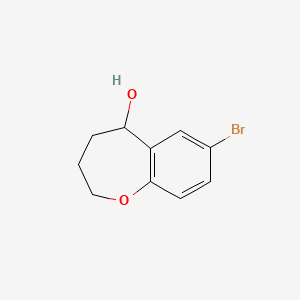

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.